Methyl 1-acetamidocyclohex-3-ene-1-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-acetamido-3-cyclohexene-1-carboxylate typically involves the reaction of 3-cyclohexene-1-carboxylic acid with acetic anhydride and methanol in the presence of a catalyst . The reaction conditions often include a temperature range of 50-70°C and a reaction time of 4-6 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-acetamido-3-cyclohexene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding carboxylic acid derivative.
Reduction: Reduction reactions can yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-acetamido-3-cyclohexene-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 1-acetamido-3-cyclohexene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites . These metabolites can then interact with cellular receptors and signaling pathways, exerting their effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-cyclohexene-1-carboxylate
- Methyl 1-cyclohexenecarboxylate
- 3-Cyclohexene-1-carboxylic acid methyl ester
Uniqueness
Methyl 1-acetamido-3-cyclohexene-1-carboxylate is unique due to its acetamido group, which imparts distinct chemical properties and reactivity compared to its analogs . This uniqueness makes it valuable for specific applications in synthetic chemistry and pharmaceutical development .
Properties
IUPAC Name |
methyl 1-acetamidocyclohex-3-ene-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-8(12)11-10(9(13)14-2)6-4-3-5-7-10/h3-4H,5-7H2,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQIMOXBRPJLGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCC=CC1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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